molecular formula C6H10ClNO B1356237 1-(Furan-2-yl)-N-methylmethanamine hydrochloride CAS No. 99839-46-0

1-(Furan-2-yl)-N-methylmethanamine hydrochloride

Cat. No. B1356237
CAS RN: 99839-46-0
M. Wt: 147.6 g/mol
InChI Key: WNYQXUZJSSZMOY-UHFFFAOYSA-N
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Description

“1-(Furan-2-yl)-N-methylmethanamine hydrochloride” is a compound that contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various biological activities .


Synthesis Analysis

While specific synthesis methods for “1-(Furan-2-yl)-N-methylmethanamine hydrochloride” are not available, furan derivatives can be synthesized through various methods. For example, one study describes the synthesis of new furan-based derivatives . Another study presents a protocol for the one-step synthesis of a furan derivative in quantitative yield using adapted Vilsmeier conditions .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule.


Chemical Reactions Analysis

The chemical reactions of furan derivatives can vary widely depending on the specific compound and conditions. One study describes the direct catalytic conversion of furfural to furan-derived amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For example, the molecular weight of a similar compound, “Furan-2-yl (pyridin-2-yl)methanamine hydrochloride”, has been reported to be 210.66 g/mol .

Scientific Research Applications

Corrosion Inhibition

1-(Furan-2-yl)-N-methylmethanamine hydrochloride and related compounds have been explored for their role as eco-friendly corrosion inhibitors. For instance, Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including derivatives related to 1-(Furan-2-yl)-N-methylmethanamine hydrochloride, as inhibitors for steel corrosion in acidic solutions. They found that these compounds effectively inhibited corrosion, adhering to the steel surface via Langmuir adsorption isotherm and providing protective surface morphology as observed through SEM and AFM studies (Yadav, Sarkar, & Purkait, 2015).

Anticancer Properties

Carbazole-derived molecules, including a compound structurally similar to 1-(Furan-2-yl)-N-methylmethanamine hydrochloride, have shown potential in anticancer research. Luparello et al. (2021) demonstrated that carbazole compounds can influence genotoxic and epigenomic effects on breast cancer cells. These compounds exhibited significant anticancer properties by inducing DNA damage and altering DNA methylation patterns, suggesting their potential as therapeutic agents (Luparello et al., 2021).

Antidepressant and Antianxiety Effects

Kumar et al. (2017) synthesized novel derivatives of 1-(furan-2-yl)-N-methylmethanamine hydrochloride and evaluated their antidepressant and antianxiety activities. They discovered that certain derivatives significantly reduced immobility times in animal models, indicating potential antidepressant and antianxiety effects (Kumar et al., 2017).

Antimicrobial and Anticancer Activity

Preethi et al. (2021) investigated Schiff base rare earth metal complexes, including derivatives of 1-(furan-2-yl) methanamine. These complexes exhibited promising antimicrobial and anticancer activities, particularly against HeLa and MCF7 cancer cell lines, indicating their potential as biologically active agents (Preethi et al., 2021).

Fluorescence Enhancement and Imaging

Yang et al. (2016) synthesized a fluorescent indicator for copper, using a derivative of 1-(furan-2-yl)-N-methylmethanamine hydrochloride. This compound showed high selectivity and affinity for Cu2+ ions, changing solution color and fluorescence upon complex formation. It was successfully used for detecting Cu2+ levels in living cells, showcasing its potential in bioimaging applications (Yang et al., 2016).

Chemoenzymatic Synthesis

Hara et al. (2013) conducted studies on the chemoenzymatic synthesis of biobased polyesters using furan derivatives. They prepared racemic 1-(furan-2-yl)ethanols, demonstrating the potential of these compounds in synthesizing environmentally friendly polymers (Hara et al., 2013).

Future Directions

The future directions for research on “1-(Furan-2-yl)-N-methylmethanamine hydrochloride” and similar compounds could include further studies on their synthesis, properties, and potential applications. For example, furan derivatives have been studied for their potential use in the development of new antibacterial drugs . Another potential area of research could be the development of more efficient synthesis methods for furan derivatives .

properties

IUPAC Name

1-(furan-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYQXUZJSSZMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589512
Record name 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-N-methylmethanamine hydrochloride

CAS RN

99839-46-0
Record name 2-Furanmethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99839-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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